molecular formula C14H30N2 B4727239 N-(4-tert-butylcyclohexyl)-N',N'-dimethylethane-1,2-diamine

N-(4-tert-butylcyclohexyl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B4727239
M. Wt: 226.40 g/mol
InChI Key: PDWUJFVMOFGGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 4-tert-butylcyclohexanone with ethane-1,2-diamine under specific conditions. One common method includes the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain 4-tert-butylcyclohexanol . This intermediate is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

On an industrial scale, the production of N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine may involve catalytic hydrogenation processes. For example, the hydrogenation of 4-tert-butylcyclohexanone can be carried out using a ruthenium-aminophosphine complex as a catalyst . This method ensures high selectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylcyclohexyl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific structure, which combines a tert-butylcyclohexyl group with an ethane-1,2-diamine moiety

Properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2/c1-14(2,3)12-6-8-13(9-7-12)15-10-11-16(4)5/h12-13,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUJFVMOFGGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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